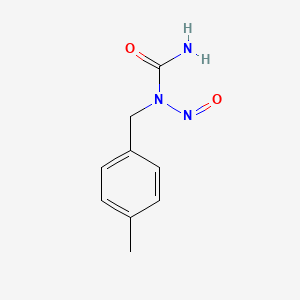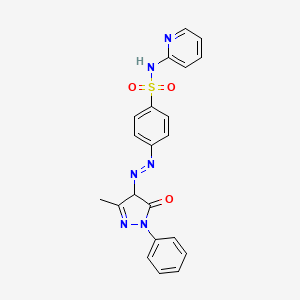
N-(4-Chlorophenyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and a trichlorinated hydroxyethyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with trichloroacetaldehyde in the presence of a base to form an intermediate, which is then reacted with urea under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N’-(2,2,2-trichloroethyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)thiourea: Contains a sulfur atom instead of oxygen, potentially altering its chemical properties and applications.
Uniqueness
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both chlorinated phenyl and trichlorinated hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique structure may offer advantages in certain applications, such as increased stability or selectivity.
Propriétés
Numéro CAS |
6333-12-6 |
|---|---|
Formule moléculaire |
C9H8Cl4N2O2 |
Poids moléculaire |
318.0 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H8Cl4N2O2/c10-5-1-3-6(4-2-5)14-8(17)15-7(16)9(11,12)13/h1-4,7,16H,(H2,14,15,17) |
Clé InChI |
VGJDCHRXONNPKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC(C(Cl)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



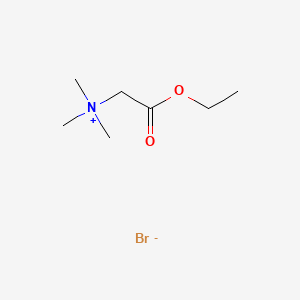

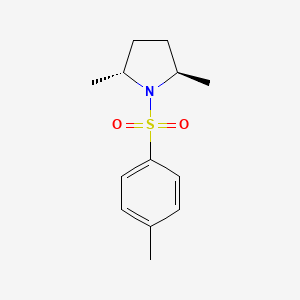
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
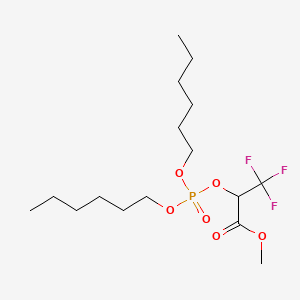
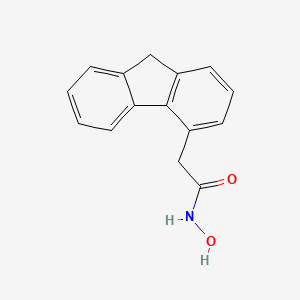
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
